3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide
Description
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both quinoline and benzamide moieties in its structure suggests it may exhibit a range of biological activities.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-13(6-4-7-15(11)19)18(23)20-10-12-9-17(22)21-16-8-3-2-5-14(12)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWWVSQSNWVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxo-1H-quinolin-4-ylmethanamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The chloro group in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar aprotic solvents.
Major Products
Oxidation: 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzoic acid.
Reduction: 3-chloro-2-methyl-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex
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